molecular formula C9H14N8S2 B8245008 N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine

N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine

Cat. No. B8245008
M. Wt: 298.4 g/mol
InChI Key: PUOOIZRTFGFVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine is a useful research compound. Its molecular formula is C9H14N8S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine and its derivatives have been a topic of extensive research due to their versatile applications. One study focused on the synthesis and characterization of thiadiazole derivatives, assessing their dyeing performance on nylon fabric. The derivatives were synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroaecetylchloride and thiourea, followed by diazotization and coupling with various naphthalene acid couplers. The compounds were characterized through various spectroscopic methods, including UV, IR, and NMR spectra (Malik, Patel, Tailor, & Patel, 2018).

Antimicrobial and Biological Activities

Another area of interest is the antimicrobial and biological activities of these compounds. A study synthesized new derivatives of 1, 3, 4-thiadiazole, aiming to explore their antibacterial and antifungal properties. The synthesized compounds included 4-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-2-methoxyphenol and tert-butyl (1- ((2- ((5- (methylsulfonyl) -1,3,4- thiadiazol-2-yl) amino) -2- oxoethyl)amino) -1-oxopropan - 2-yl) carbamate (Ameen & Qasir, 2017).

Structural Analysis and Interactions

The structural analysis of these compounds provides insight into their potential applications. One study synthesized N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide and performed an in-depth analysis of its crystal structure, revealing significant interactions and conformational details that could be crucial for its application in various fields (Ismailova, Okmanov, Ziyaev, Shakhidoyatov, & Tashkhodjaev, 2014).

properties

IUPAC Name

2-N-[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,3,4-thiadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N8S2/c10-6-13-15-8(18-6)12-5-1-3-17(4-2-5)9-16-14-7(11)19-9/h5H,1-4H2,(H2,10,13)(H2,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOOIZRTFGFVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=C(S2)N)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 2
Reactant of Route 2
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 3
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 4
Reactant of Route 4
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 5
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 6
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine

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